molecular formula C13H12ClNO4S B2836631 N-(4-chlorobenzyl)2-hydroxyphenylsulfamate CAS No. 392670-36-9

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate

Cat. No.: B2836631
CAS No.: 392670-36-9
M. Wt: 313.75
InChI Key: MGARRMTVUNXSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate is a sulfa drug that has gained attention in recent years due to its potential therapeutic applications in various fields of research and industry. This compound, with the molecular formula C13H12ClNO4S and a molecular weight of 313

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)2-hydroxyphenylsulfamate typically involves the reaction of 4-chlorobenzyl chloride with 2-hydroxyphenylsulfamic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylsulfamates.

Scientific Research Applications

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)2-hydroxyphenylsulfamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the disruption of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)2-hydroxyphenylsulfonamide
  • N-(4-chlorobenzyl)2-hydroxyphenylsulfonic acid
  • N-(4-chlorobenzyl)2-hydroxyphenylsulfone

Uniqueness

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it has a unique balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications in different fields.

Biological Activity

N-(4-chlorobenzyl)2-hydroxyphenylsulfamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant properties. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C13H12ClN1O3SC_{13}H_{12}ClN_{1}O_{3}S. The presence of the chlorobenzyl group and the sulfamate functional group contributes to its unique chemical reactivity and biological interactions.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant activity. This was assessed through various in vitro assays, including:

  • DPPH Scavenging Activity : The compound showed a high percentage of inhibition against the DPPH radical, indicating strong free radical scavenging capabilities.
  • ABTS Radical Scavenging : The antioxidant capacity was further validated using the ABTS assay, where it demonstrated comparable effectiveness to standard antioxidants such as Trolox.

Table 1: Antioxidant Activity Comparison

CompoundDPPH Inhibition (%)ABTS Inhibition (%)IC50 (µg/mL)
This compound93.75 ± 0.4788.00 ± 1.207.12 ± 2.32
Trolox88.0093.00-

The mechanism by which this compound exerts its antioxidant effects involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA. This property is particularly relevant in the context of diseases characterized by oxidative stress, including neurodegenerative disorders and cancer.

Case Studies and Experimental Findings

Several case studies have explored the therapeutic potential of this compound in various biological contexts:

  • Neuroprotection : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in a significant reduction in neuronal cell death compared to untreated controls.
  • Anti-inflammatory Effects : The compound has also been shown to inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory pathways. This suggests that it may have dual roles as both an antioxidant and an anti-inflammatory agent.
  • Cytotoxicity Studies : Cytotoxicity assays indicated that while the compound effectively scavenges free radicals, it does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development.

Properties

IUPAC Name

(2-hydroxyphenyl) N-[(4-chlorophenyl)methyl]sulfamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c14-11-7-5-10(6-8-11)9-15-20(17,18)19-13-4-2-1-3-12(13)16/h1-8,15-16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGARRMTVUNXSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.